Cas no 64325-07-1 ((2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid)

(2S)-2-Acetamido-3-(3-hydroxyphenyl)propanoic acid is a chiral non-proteinogenic amino acid derivative featuring a hydroxyphenyl side chain and an acetamido group. Its stereospecific (S)-configuration ensures precise molecular interactions, making it valuable in peptide synthesis and medicinal chemistry research. The hydroxyl group on the phenyl ring enhances solubility and provides a reactive site for further functionalization, while the acetamido moiety contributes to stability. This compound is particularly useful in the study of enzyme inhibitors, receptor ligands, and bioactive peptide analogs. Its well-defined structure and functional groups make it a versatile intermediate for pharmaceutical and biochemical applications, offering researchers a reliable building block for targeted molecular design.
(2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid structure
64325-07-1 structure
Product Name:(2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid
CAS No:64325-07-1
MF:C11H13NO4
MW:223.225223302841
CID:1681685
PubChem ID:59400324
Update Time:2025-10-23

(2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • L-Phenylalanine, N-acetyl-3-hydroxy-
    • (2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid
    • 64325-07-1
    • SS-6057
    • SCHEMBL3002357
    • HUAKBHDGWJUAPT-JTQLQIEISA-N
    • DTXSID80731860
    • (S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid
    • MFCD01632511
    • EN300-11683691
    • AKOS025393371
    • (S)-2-Acetylamino-3-(3-hydroxy-phenyl)-propionic acid
    • N-acetyl-3-hydroxy-L-phenylalanine
    • GS-0028
    • CS-0454647
    • MDL: MFCD01632511
    • Inchi: 1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-3-2-4-9(14)5-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m0/s1
    • InChI Key: HUAKBHDGWJUAPT-JTQLQIEISA-N
    • SMILES: OC([C@H](CC1C=CC=C(C=1)O)NC(C)=O)=O

Computed Properties

  • Exact Mass: 223.08449
  • Monoisotopic Mass: 223.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 5
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 86.6Ų

Experimental Properties

  • PSA: 86.63

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Additional information on (2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid

Comprehensive Overview of (2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid (CAS No. 64325-07-1)

(2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid (CAS No. 64325-07-1) is a chiral amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, often referred to as a tyrosine derivative, plays a crucial role in the synthesis of bioactive peptides and potential therapeutic agents. Its unique structure, featuring an acetamido group and a hydroxyphenyl moiety, makes it a valuable building block in medicinal chemistry. Researchers are particularly interested in its potential applications in neurodegenerative disease research and anti-inflammatory drug development, aligning with current trends in precision medicine.

The growing demand for chiral intermediates like (2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid reflects the pharmaceutical industry's focus on enantioselective synthesis. With the rise of personalized medicine, compounds with high stereochemical purity are increasingly sought after. This substance is also being studied for its potential role in gut-brain axis modulation, a hot topic in microbiome research. Its structural similarity to naturally occurring amino acids allows it to interact with biological systems in ways that synthetic drugs often cannot, making it a subject of interest for nutraceutical applications.

From a chemical perspective, 64325-07-1 demonstrates interesting solubility characteristics that make it suitable for various formulation approaches. The presence of both hydrophilic (carboxylic acid and hydroxyl groups) and hydrophobic (aromatic ring) components gives it balanced amphiphilic properties. This balance is crucial for drug delivery systems, particularly in overcoming the blood-brain barrier - a major challenge in CNS drug development. Recent studies have explored its potential as a precursor for bioactive peptide synthesis, especially in creating analogs of endogenous neuropeptides.

The synthesis of (2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid typically involves asymmetric synthesis techniques or resolution of racemic mixtures. Current research focuses on developing more sustainable production methods, including biocatalytic approaches using engineered enzymes. This aligns with the pharmaceutical industry's push toward green chemistry and reduced environmental impact. The compound's stability under various pH conditions makes it particularly valuable for oral formulation development, addressing one of the most common routes of drug administration.

Analytical characterization of CAS 64325-07-1 typically involves advanced techniques such as chiral HPLC for purity assessment and NMR spectroscopy for structural confirmation. The compound's optical activity, stemming from its (2S) configuration, requires specialized analytical methods to ensure enantiomeric purity - a critical quality attribute for pharmaceutical applications. Recent advancements in process analytical technology (PAT) have improved the efficiency of quality control for such chiral compounds.

In the context of current health trends, researchers are investigating whether derivatives of (2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid could play a role in metabolic health interventions. The compound's structural features suggest potential interactions with amino acid transporters and metabolic enzymes, making it relevant to studies on cellular energy metabolism. This connection to fundamental biological processes has sparked interest in its possible applications beyond traditional pharmaceutical uses, including sports nutrition and healthy aging formulations.

The commercial availability of 64325-07-1 from specialty chemical suppliers has facilitated its adoption in research laboratories worldwide. However, challenges remain in scaling up production while maintaining the stringent purity requirements needed for pharmaceutical applications. The compound's price point reflects both the complexity of its synthesis and the growing demand for high-quality chiral building blocks in drug discovery pipelines.

Looking forward, (2S)-2-acetamido-3-(3-hydroxyphenyl)propanoic acid represents an interesting case study in the evolution of specialty amino acids for biomedical applications. As research continues to uncover new biological activities and potential therapeutic benefits, this compound may find expanded roles in targeted therapy development. Its dual nature as both a synthetic intermediate and a biologically active molecule positions it uniquely at the intersection of chemistry and biology - a space that continues to drive innovation in life sciences.

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